molecular formula C8H10FNO3S B11960320 3-Amino-4-ethoxybenzenesulfonyl fluoride CAS No. 108045-23-4

3-Amino-4-ethoxybenzenesulfonyl fluoride

Katalognummer: B11960320
CAS-Nummer: 108045-23-4
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: VHQMHHNNPYKUPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-ethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.236 g/mol . It is a sulfonyl fluoride derivative, which is known for its applications in various fields of chemistry and biology. This compound is particularly interesting due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethoxybenzenesulfonyl fluoride typically involves the reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous medium . This reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6 ether, can enhance the efficiency of the fluorination process . Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding nitro or hydroxylamine derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions are typical.

Major Products:

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Nitro and Hydroxylamine Derivatives: Resulting from oxidation and reduction reactions.

    Substituted Aromatics: Products of electrophilic aromatic substitution.

Eigenschaften

CAS-Nummer

108045-23-4

Molekularformel

C8H10FNO3S

Molekulargewicht

219.24 g/mol

IUPAC-Name

3-amino-4-ethoxybenzenesulfonyl fluoride

InChI

InChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2,10H2,1H3

InChI-Schlüssel

VHQMHHNNPYKUPQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.